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Compound of Interest

Compound Name: SPC-180002

Cat. No.: B12390649

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent validation of the published research on SPC-180002, a
novel dual inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 3 (SIRT3). The information is compiled from
publicly available research to offer an objective comparison with other known SIRT1/3
inhibitors. This document summarizes key quantitative data, outlines experimental
methodologies, and visualizes the compound's mechanism of action to aid in the evaluation of
its therapeutic potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for SPC-180002 and other
relevant SIRT1/3 inhibitors. It is important to note that the data for SPC-180002 is primarily
sourced from a single key publication, and direct comparative studies with other inhibitors
under identical experimental conditions are limited.

Table 1: In Vitro Inhibitory Activity
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Compound Target(s) IC50 (pM) Cell Line(s) Publication(s)
1.13 (SIRT1), Not specified in Cho, et al.,
SPC-180002 SIRT1/SIRT3
5.41 (SIRT3) abstract 2023[1][2]

40 (SIRT1), 131

Not specified in

Grozinger et al.,

Sirtinol SIRT1/SIRT2 2001; Mai et al.,
(SIRT2) abstract
2005[3][4]
] 56 (SIRT1), 59 Burkitt ymphoma  Heltweg B, et al.,
Cambinol SIRT1/SIRT2
(SIRT2) cells 2006[5]
Table 2: In Vitro Anti-Cancer Activity
Concentrati ] o
. Duration Publication(
Compound Cell Line(s) on Range/ Effect
(hours) s)
IC50 (pM)
KBV20C,
Inhibition of Not specified
SPC-180002 MES-SA/Dx5, 2-16 24 )
cell growth in abstract
MCF7/ADR
Increased
o MCF-7, MDA- - - toxicity of Morressier,
Sirtinol Not specified Not specified
MB-231 metal 2016[6]
complexes
IC50: 57.87
(MCF-7), Not Wawruszak
) MCF-7, MDA- - Reduced cell
Cambinol specified 96 o A, etal,
MB-231 viability
(MDA-MB- 2022[7]
231)

Table 3: In Vivo Efficacy
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Tumor
Xenograft Administrat Publication(
Compound Dosage . Growth
Model ion L s)
Inhibition

Intraperitonea  48-52%

) o Cho, etal.,
SPC-180002 MCF-7 1-5 mg/kg l, twice a reduction in
2023|2]
week tumor volume
) Marked anti-
) Burkitt - - ) ) Heltweg B, et
Cambinol Not specified Not specified proliferative
lymphoma fect al., 2006[5]
effec

Experimental Protocols

Detailed experimental protocols for the key experiments cited for SPC-180002 are not fully
available in the public domain. The following outlines are based on standard methodologies in
the field and information inferred from the available abstracts.

In Vitro Sirtuin Inhibition Assay (General Protocol)

Recombinant human SIRT1 and SIRT3 enzymes would be incubated with a fluorescently
labeled acetylated peptide substrate and varying concentrations of the test compound (e.g.,
SPC-180002). The reaction would be initiated by the addition of NAD+. After a set incubation
period, a developer solution is added to stop the reaction and generate a fluorescent signal
from the deacetylated substrate. The fluorescence is measured, and the IC50 value is
calculated as the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Viability Assay (General Protocol)

Cancer cell lines (e.g., MCF-7, KBV20C) are seeded in 96-well plates and allowed to adhere
overnight. The cells are then treated with various concentrations of the test compound for a
specified duration (e.qg., 24, 48, or 72 hours). Cell viability is assessed using assays such as the
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures
mitochondrial metabolic activity. The absorbance is read on a microplate reader, and the
percentage of cell viability relative to an untreated control is calculated.

Xenograft Tumor Model (General Protocol for MCF-7)
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Female immunodeficient mice (e.g., nude mice) are used.[8] MCF-7 cells are harvested and
suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously or
into the mammary fat pad of the mice.[9][10] Once tumors reach a palpable size, the mice are
randomized into treatment and control groups. The test compound (e.g., SPC-180002) is
administered according to a specified dosage and schedule (e.g., intraperitoneally twice a
week).[2] Tumor volume is measured regularly with calipers. At the end of the study, the tumors

are excised and weighed.

Mandatory Visualizations
Signaling Pathway of SPC-180002

The following diagram illustrates the proposed signaling pathway through which SPC-180002
exerts its anti-cancer effects, based on the published research.[1][11]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.researchgate.net/publication/360713987_Choosing_the_right_protocol_for_establishment_of_MCF-7_tumor_xenograft_in_nude_mice
https://www.meliordiscovery.com/in-vivo-efficacy-models/xenograft-models/cdx/mcf7-xenograft-model/
https://altogenlabs.com/xenograft-models/breast-cancer-xenograft/mcf7-xenograft-model/
https://www.benchchem.com/product/b12390649?utm_src=pdf-body
https://www.medchemexpress.com/spc-180002.html
https://www.benchchem.com/product/b12390649?utm_src=pdf-body
https://www.benchchem.com/product/b12390649?utm_src=pdf-body
https://www.researchgate.net/publication/372875289_SPC-180002_a_SIRT13_dual_inhibitor_impairs_mitochondrial_function_and_redox_homeostasis_and_represents_an_antitumor_activity
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1469830/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

inhibits

deace:tylates
(inhipition)

SPC-180002

Disruption of
Redox Homeostasis

ROS

Generation

stabilizes

inlhibits

1

i

mFintains

function
1

Mitochondrial
Dysfunction

Mitophagy

nhibits

CDK

1
1
1
pbromotes
1

Cell Cycle Arrest

Inhibition of
Cancer Cell Growth

Click to download full resolution via product page

Proposed signaling pathway of SPC-180002.
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Experimental Workflow: In Vivo Xenograft Study

The diagram below outlines a typical workflow for an in vivo xenograft study to evaluate the
efficacy of a compound like SPC-180002.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12390649?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390649?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

